Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate
Overview
Description
Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate is a chemical compound with the molecular formula C10H12BrNO4 and a molecular weight of 290.11 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine and methoxy groups on the pyridine ring.
Preparation Methods
The synthesis of Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate typically involves the bromination of 2,6-dimethoxypyridine followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include bromine, ethanol, acids, bases, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and methoxy groups on the pyridine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,6-dimethoxypyridine-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and applications.
5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid: The carboxylic acid form, which can undergo different reactions compared to the ester form.
2,6-Dimethoxypyridine: Lacks both the bromine atom and the ester group, making it less reactive in certain contexts.
The presence of the bromine atom and the ester group in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-4-16-10(13)6-5-7(11)9(15-3)12-8(6)14-2/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJYDZAGLWQUJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1OC)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178557 | |
Record name | 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-25-1 | |
Record name | 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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